N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide
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Overview
Description
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridazine carboxamide moiety. One common method involves the reaction of 4-methyl-2-bromophenylboronic acid with pinacol in the presence of a palladium catalyst to form the dioxaborolane ring. This intermediate is then coupled with pyridazine-3-carboxamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems for targeting specific enzymes and receptors. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolane ring and is used in similar applications, such as organic synthesis and material science.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound used in Suzuki-Miyaura coupling reactions and other organic transformations.
Uniqueness
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring with a dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-8-9-14(21-16(23)15-7-6-10-20-22-15)13(11-12)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,23) |
InChI Key |
AXTWONZTMLLGMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)NC(=O)C3=NN=CC=C3 |
Origin of Product |
United States |
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